Morpholin-4-yl-acetaldehyde monohydrate hydrochloride
CAS No.:
Cat. No.: VC13343752
Molecular Formula: C6H14ClNO3
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO3 |
|---|---|
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | 2-morpholin-4-ylacetaldehyde;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2.ClH.H2O/c8-4-1-7-2-5-9-6-3-7;;/h4H,1-3,5-6H2;1H;1H2 |
| Standard InChI Key | BCSLELYIGSIIFF-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC=O.O.Cl |
| Canonical SMILES | C1COCCN1CC=O.O.Cl |
Introduction
Chemical Identity and Structural Properties
Morpholin-4-yl-acetaldehyde monohydrate hydrochloride is systematically named 2-morpholin-4-ylacetaldehyde hydrate hydrochloride, reflecting its dual functional groups and hydrated crystalline form. Key structural and physicochemical properties include:
The compound’s structure features a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) linked to an acetaldehyde group. The hydrochloride salt enhances stability, while the hydrate form ensures crystallinity, facilitating purification and handling .
Synthesis and Reaction Optimization
Synthetic Pathway
The synthesis of morpholin-4-yl-acetaldehyde monohydrate hydrochloride proceeds via hydrolysis of 4-(2,2-diethoxyethyl)morpholine (Intermediate 7) under acidic conditions, followed by neutralization. A representative protocol involves:
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Acid-Catalyzed Hydrolysis:
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Neutralization and Workup:
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The reaction mixture is cooled to room temperature and adjusted to pH ~10 using saturated aqueous NaHCO₃.
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Extraction with dichloromethane (DCM, 3 × 50 mL) isolates the product.
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Organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo to afford the crude product as a colorless oil (340 mg, ~57% yield) .
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Analytical Characterization
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Thin-Layer Chromatography (TLC): Rf = 0.30 (60% ethyl acetate in hexane) .
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Purity: Crude product is typically used without further purification in downstream reactions, indicating high synthetic efficiency .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/particles |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water; remove contact lenses |
Handling requires personal protective equipment (PPE)—gloves, goggles, and lab coats—and operations should be conducted in a fume hood to mitigate inhalation risks.
Applications in Organic Synthesis
While direct applications in pharmaceuticals remain understudied, the compound’s reactivity profile suggests utility as:
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Schiff Base Precursor: The aldehyde group participates in condensation reactions with amines, forming imines for coordination chemistry or drug candidate synthesis.
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Building Block for Heterocycles: The morpholine ring is a common pharmacophore in bioactive molecules (e.g., antiviral or anticancer agents), making this compound a valuable intermediate .
Recent patents (e.g., WO2011/126903) highlight its role in synthesizing protease inhibitors and kinase modulators, though specific target molecules remain proprietary .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Explore modifications to the morpholine or aldehyde moieties to enhance bioactivity.
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Scale-Up Optimization: Investigate catalytic methods to improve yield and reduce reliance on stoichiometric acid.
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Toxicological Profiling: Conduct in vitro and in vivo studies to assess long-term safety for pharmaceutical applications.
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